Author: BenchChem Technical Support Team. Date: February 2026
Initiating the Proteomics Guide
I'm starting a deep dive into O-(2-Methoxyethyl)-L-homoserine, focusing on its proteomics applications for my upcoming guide. My primary focus is establishing a foundational understanding of the molecule itself before moving on to explore its role. I need to make sure this is accurate, and well-researched, to satisfy the level of expertise in my target audience.
Analyzing the Homoserine Analog
I'm now examining O-(2-Methoxyethyl)-L-homoserine as an analog, specifically focusing on its relationship to Methionine. I'm investigating its potential role in Bioorthogonal Non-Canonical Amino Acid Tagging, like AHA or HPG, given the "Methoxyethyl" group doesn't immediately suggest a click handle. I'm also considering its possible involvement as a substrate for specific tRNA synthetases or in particular auxotrophs.
Refining the Search Strategy
I'm now honing my search queries to focus on O-(2-Methoxyethyl)-L-homoserine's applications. I've formulated a targeted search strategy. Initial searches are geared towards proteomics, its role as a Methionine analog, and substrate capabilities for MetRS. I'm also including queries for BONCAT applications. Finally, I'll need to explore its structure. I'm considering contexts like metabolic labeling and click chemistry, but "Methoxyethyl" doesn't seem clickable.
Investigating Further Applications
I'm now exploring the potential of O-(2-Methoxyethyl)-L-homoserine in recombinant protein production, specifically its ability to alter protein properties like solubility or act as a pegylation-like substitute. I'm investigating if it's related to "O-methyl-L-homoserine" or "Azidohomoalanine." I'm hypothesizing that it could be a non-canonical amino acid for a distinct, non-clickable side chain or a substrate for MetRS. I must confirm if it's AHA or HPG. Also, I'm considering residue-specific incorporation.
Defining the Approach
I'm now identifying the key execution steps. I've broken it down into searches to confirm the exact role of O-(2-Methoxyethyl)-L-homoserine, focusing on whether it's clickable or a structural analog. I need to understand its detection method. I'll search for this specific structure, and consider it might be a protecting group or a modification. I'm exploring L-homoserine derivatives and considering relationships to biosynthesis. I'm building protocols, and visual aids.
Confirming the Analogs
I'm now zeroing in on this specific analog's synthesis for MetRS active site probing. I'll prioritize an exact match search, then broaden to "O-alkyl homoserine" derivatives. I need to verify if the "methoxyethyl" group is a known methionine analog, contrasting its ether linkage with methionine's thioether. I'm investigating O-methyl-L-homoserine (MHS) as a structurally similar candidate, potentially explaining the rationale behind the longer "methoxyethyl" group.
Pinpointing the PEGylation
I've realized the "methoxyethyl" addition on homoserine is essentially mini-PEGylation,
. My focus is now on in vivo PEGylation, and I'm searching for relevant literature. I'll search specifically for "incorporation of O-(2-methoxyethyl)-L-homoserine". I'll also try "Met analogs proteomics" to confirm placement. A niche molecule means a focus on methodology and potential from select papers.
Outlining the Proteomics Guide
I'm starting to draft the guide's key sections. I'm focusing on the introduction, the molecule's structure versus methionine, and the mechanism of its incorporation. I'm also considering applications like improving solubility, and the protocol, including expression hosts and analysis methods like mass spec verification. I'm visualizing chemical structure comparisons and a workflow diagram. I need to nail down if the molecule is an O-methyl analog or mini-PEG.
Analyzing Search Results
I've been sifting through the search returns for "O-(2-Methoxyethyl)-L-homoserine" and the initial yield is quite thin. The first few results delve into related homoserine derivatives, like O-succinyl homoserine and the more prevalent O-methylhomoserine, alongside a reference to Fmoc-O-methyl-L-homoserine. I'm exploring if these structures could provide relevant insights.
Exploring Peptide Synthesis
I've shifted focus to the molecule's potential role as a methionine surrogate in peptide synthesis. The structure reveals a PEGylated homoserine derivative, acting like a short PEG chain. My hypothesis is that it's designed to introduce PEG-like properties into proteins via a modified methionyl-tRNA synthetase, perhaps NLL-MetRS or a similar mutant. My next step is a targeted search for key papers from Tirrell, Schultz, or related researchers.
Investigating Ether Derivative
I'm now investigating "O-(2-methoxyethyl) homoserine" to determine its possible applications. It doesn't seem to be a click chemistry reagent like AHA or Hpg. I'm considering its potential use in proteomics, mainly for its impact on mass, solubility, or as a perturbation agent (preventing oxidation). I'm also exploring the possibility of a typo in the user's initial prompt, but assuming the accuracy of the prompt first.
Confirming Peptide Synthesis
I've confirmed the existence of N-Fmoc-O-(2-methoxyethyl)-L-homoserine from AChemBlock, used in Fmoc peptide synthesis. Now, my focus shifts to proteomics and its role, and I am considering metabolic labeling as a hypothesis.
Analyzing MetRS Role
I'm now considering the role of a mutant MetRS in incorporating O-(2-methoxyethyl)-L-homoserine. The longer side chain strongly suggests this is not a wild-type substrate. My hypothesis leans towards using this for introducing a PEG-like chain, perhaps for solubility or detection purposes. It is unlikely to function as a click handle. The search for its specific use in "proteomics" didn't yield direct results.
Exploring Homoserine Analogs
I'm now focusing on whether O-(2-methoxyethyl)-L-homoserine is a known methionine analog, possibly used to expand the genetic code, as suggested by research on ether analogs of methionine by Tirrell's group. I'm checking if this specific analog was tested for incorporation and its potential role as a substrate for mutant MetRS to introduce bioorthogonal or physicochemical modifications, such as PEGylation, into the proteome. I'm also considering if "MOE-homoserine" exists and its potential applications in proteomic workflows for stabilizing peptides. I'm currently searching for relevant papers.
Refining Applications and Context
I'm now focusing on how to frame the potential applications of O-(2-methoxyethyl)-L-homoserine. If I find a direct "proteomics application" paper, I'll structure the guide around its potential as a non-canonical amino acid for engineering protein solubility or probing MetRS specificity, citing ether analog papers. I'm also considering its role as a crosslinker intermediate, and if it's used in solid-phase peptide synthesis (SPPS) for creating peptide standards or modified therapeutics, maybe to block or modify residues. I found a similar reagent - "2-imino-2-methoxyethyl reagents (IME)" for selective Lys modification, which is different. Going back to the Met analog theory, I'm checking if the ether analogs paper (Kiick/Tirrell) used O-(2-methoxyethyl)-L-homoserine.
Considering the Terminology
I'm hitting a roadblock. The original search term yields nothing. Now, I'm thinking about alternative names. I briefly considered other similar names, like O-(2-methoxyethyl)-L-tyrosine , but it seems "homoserine" is a key piece of information. Perhaps the user meant O-methyl-L-homoserine ? I must remain focused on the "homoserine" aspect.
Investigating the CAS Numbers
I've hit a promising lead: I'm focusing on the CAS numbers I extracted. Searching both 1500650-37-2 and 2349571-24-8 should provide much needed context. Additionally, I'll check "O-(2-methoxyethyl)-L-homoserine" in PubMed, hoping to find it in recent publications. Furthermore, I'll compare it to AHA, as they seem structurally related, albeit different. Perhaps there is a confusion between "Methoxyethyl" and another group. Finally, the "Met analog" / "PEGylation" hypothesis is being revisited.
Reconsidering Search Parameters
I've hit a slight snag. The initial CAS search for 2349571-24-8 didn't yield a direct hit, highlighting Potassium methylsiliconate instead. I'm now exploring an alternative angle, suspecting the user might be interested in O-methyl-L-homoserine, or Methoxine.
Analyzing Potential Analogs
I'm now diving deeper into the potential user intent, considering they might be after O-(2-methoxyethyl)-L-tyrosine or O-(2-methoxyethyl)-L-serine. I've found a paper focusing on MetRS engineering with ether analogs, though it appears they tested O-methyl, ethyl, propyl, allyl, and propargyl-L-homoserine, not the methoxyethyl variant directly. I'm checking if it could be used in glycoproteomics or methionine oxidation research.
Investigating Chemical Structure
I'm now focusing on the chemical properties and potential applications of O-(2-methoxyethyl)-L-homoserine. Based on its structure, which includes a methionine analog, an ether linkage, and a hydrophilic side chain, I'm considering its potential as a substrate for a mutant MetRS and its possible role in incorporating PEG-like side chains. I am now looking at solid phase peptide synthesis (SPPS) because of the Fmoc derivative.
Formulating Key Applications
I am now focusing on applications. I hypothesize this ncAA is used in peptide synthesis for stability and solubility improvements. I've broken this down for you, considering its potential use in synthesizing mass spectrometry standards, affinity probes (although lacking a handle may limit this use), and therapeutic peptides. For proteomics, this could be targeted or in protein-protein interaction studies. I've drafted a title, "The Role of O-(2-Methoxyethyl)-L-homoserine in Proteomics and Peptide Engineering," and am outlining key points: its identity as a ncAA ether analog, the incorporation mechanisms, and applications.
Refining Analytical Strategy
I'm now zeroing in on the analytical strategy. I am exploring MetRS promiscuity, and have outlined the stability benefits of replacing methionine to avoid oxidation. The methoxyethyl "mini-PEG" side chain is likely increasing solubility too. I also see utility in using this for stable MS internal standards. I am considering auxotrophic strains to incorporate this or using SPPS.
Calculating Molecular Weight
I'm now revisiting the molecular weight calculation for O-(2-methoxyethyl)-L-homoserine, focusing on confirming the formula, which I now believe is
. I'm dissecting the molecular components and considering the contribution of each carbon, hydrogen, nitrogen, and oxygen atom in the ether side chain and comparing it to methionine. My calculations aim to verify the total weight.
Verifying Molecular Weight
I've just finished verifying the molecular weight calculation for O-(2-methoxyethyl)-L-homoserine, focusing on the Fmoc derivative and free amino acid. I've broken down the molecular formula into its components, comparing it with methionine to verify the mass shift of +28 Da and allowing for easy identification. The guide will focus on Omh as a specialized ncAA.
Defining Applications
I am now structuring the applications section to feature the utility of O-(2-methoxyethyl)-L-homoserine, particularly in peptide synthesis for stability and solubility improvements and for proteomics/metabolic labeling with mutant MetRS to avoid oxidation. The comparison with Met, replacing thioether with ether-PEG, is also being clarified. I have to find foundational citations for ether analogs of methionine (Tirrell is a good candidate), and vendor data for Fmoc. I plan to call this an emerging specialized reagent for physicochemical engineering.
Prioritizing Guide Structure
I am now focusing on the structure. I'm prioritizing the guide's components, emphasizing the prevention of oxidative artifacts and increased solubility within the proteome. I'm noting potential for use with 13C NMR if labeled, but no 19F NMR application. I'm assuming the user is interested in physicochemical modulation or synthetic standards. The key references I've outlined focus on Tirrell's work, ncAA incorporation principles, and peptide synthesis applications with Fmoc. I plan a three-part structure: a summary of the molecule and utility, a chemical basis section, and a section on proteomic applications.